2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
The compound 2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a synthetic small molecule characterized by a pyrimidinone core substituted with 4,5-dimethyl groups. This core is linked via a methyl-piperidine bridge to a tetrahydroquinoline scaffold bearing a cyano group at the 3-position.
Properties
IUPAC Name |
2-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-15-16(2)24-14-27(22(15)28)13-17-7-9-26(10-8-17)21-19(12-23)11-18-5-3-4-6-20(18)25-21/h11,14,17H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFMWMWIQGDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H25N5O2 |
| Molecular Weight | 365.45 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. For example:
- Starting Materials : The synthesis often begins with commercially available pyrimidine and piperidine derivatives.
- Reactions : Key reactions may include nucleophilic substitutions and cyclization processes to form the tetrahydroquinoline moiety.
Biological Mechanisms
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory activity against certain kinases which play a role in cell proliferation.
- Receptor Interaction : The presence of the piperidine and pyrimidine rings suggests possible interactions with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Pharmacological Effects
Several studies have investigated the pharmacological effects of this compound:
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example:
- Case Study : A study demonstrated that a related structure inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
Another aspect of interest is its neuroprotective potential:
- Mechanism : The compound's ability to modulate neurotransmitter levels suggests it could be beneficial in treating neurodegenerative diseases .
Research Findings
Recent studies have provided insights into the biological activities associated with this compound:
Comparison with Similar Compounds
Pyrimidinone Derivatives
- 2195882-15-4 (): This analog replaces the 4,5-dimethyl groups on the pyrimidinone ring with a cyclopropyl substituent. The cyclopropyl group may enhance metabolic stability due to reduced steric hindrance compared to dimethyl groups, though this could compromise binding specificity in certain targets. Molecular weight differences (389.49 vs. 410.52 for the target compound) suggest variations in solubility and bioavailability.
- 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile (): Features a fused pyrano-pyrimidine system instead of a piperidine-linked tetrahydroquinoline. The absence of a bulky scaffold reduces molecular weight (218.17) and may limit interactions with hydrophobic binding pockets.
Natural Product Derivatives
Compounds isolated from Aquilaria crassna (e.g., sesquiterpenes and chromones in –9) are structurally distinct but share functional groups (e.g., hydroxyl, methoxy) that influence bioactivity. These natural products primarily exhibit α-glucosidase or acetylcholinesterase inhibition, suggesting divergent pharmacological pathways compared to the synthetic target compound.
Computational Similarity Analysis
- Tanimoto and Dice Metrics (): These indices quantify structural similarity by comparing molecular fingerprints. The cyclopropyl analog () likely exhibits a high Tanimoto score (>0.7) with the target compound due to shared pyrimidinone and tetrahydroquinoline moieties. In contrast, the pyrano-pyrimidine derivative () may score lower (<0.5) due to divergent core structures.
- Pharmacophore Modeling (): Key pharmacophoric features of the target compound include the pyrimidinone oxygen (hydrogen-bond acceptor), piperidine nitrogen (hydrogen-bond donor), and tetrahydroquinoline’s aromatic system (hydrophobic interaction). These align with kinase or protease inhibitor scaffolds, differentiating it from natural products with chromone-based pharmacophores.
Bioactivity and Target Correlation
- Bioactivity Clustering (): Compounds with structural similarity often cluster into groups with overlapping modes of action. For example, the dimethyl and cyclopropyl pyrimidinone analogs may target similar enzymes (e.g., kinases), while pyrano-pyrimidines () might prioritize nucleotide-binding proteins.
Comparative Data Table
Preparation Methods
Synthesis of 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-ylmethanol
- Biginelli Reaction : Ethyl acetoacetate (1 equiv), urea (1.2 equiv), and isobutyraldehyde (1 equiv) react in concentrated HCl to form 4,5-dimethyl-6-oxo-3,4,5,6-tetrahydropyrimidin-2(1H)-one.
- N1-Hydroxymethylation : The dihydropyrimidinone is treated with formaldehyde (37% aqueous solution) in acetic acid, introducing a hydroxymethyl group at N1.
Reaction Conditions
- Reactants : 4,5-Dimethyl-6-oxo-3,4,5,6-tetrahydropyrimidin-2(1H)-one (1 equiv), formaldehyde (2 equiv)
- Catalyst : Acetic acid (reflux, 4 hours)
- Yield : ~55–60%
Coupling to the Piperidine Ring
The hydroxymethyl group is converted to a chloromethyl derivative using thionyl chloride (SOCl₂), followed by nucleophilic substitution with the piperidine’s 4-position amine.
Reaction Conditions
- Reactants : Chloromethyl-dihydropyrimidinone (1 equiv), piperidinyl-tetrahydroquinoline (1 equiv)
- Base : Triethylamine (2 equiv)
- Solvent : Dichloromethane (room temperature, 24 hours)
- Yield : ~50–55%
Optimization and Characterization
Key Challenges
- Regioselectivity : Competing reactions at the piperidine’s 4-position necessitate careful control of stoichiometry and reaction time.
- Steric Hindrance : Bulky substituents on the dihydropyrimidinone may reduce coupling efficiency, requiring elevated temperatures or catalysts.
Analytical Data
- FT-IR : Absorption bands at 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), and 1560 cm⁻¹ (C=N) confirm functional groups.
- ¹H NMR : Distinct signals for piperidine protons (δ 1.4–2.8 ppm), tetrahydroquinoline methylenes (δ 1.8–2.5 ppm), and dihydropyrimidinone methyl groups (δ 2.1–2.3 ppm).
Alternative Synthetic Routes
Route A: One-Pot Tandem Cyclization
A novel approach involves simultaneous formation of the tetrahydroquinoline and piperidine rings via a cascade reaction using cyclohexanone, malononitrile, and piperidine derivatives in ammonium acetate.
Route B: Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination could directly couple pre-formed dihydropyrimidinone-piperidine fragments to halogenated tetrahydroquinolines, though this remains speculative without experimental validation.
Comparative Analysis of Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
